6beta-Hydroxydoc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

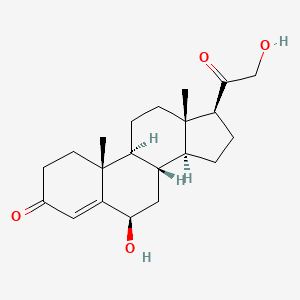

6beta-Hydroxydoc, also known as this compound, is a useful research compound. Its molecular formula is C21H30O4 and its molecular weight is 346.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Pharmacological Studies

- CYP Enzyme Inhibition : Research indicates that 6beta-Hydroxydoc is a substrate for cytochrome P450 enzymes, particularly CYP3A4. Studies have shown that inhibitors like ketoconazole significantly reduce the formation of 6β-hydroxycortisol and 6β-hydroxycortisone, suggesting its role in evaluating CYP3A4 activity in vivo .

- Metabolic Profiling : The compound's metabolic pathways are essential for understanding steroid metabolism. Gas chromatography-mass spectrometry has been used to analyze its derivatives, providing insights into its structural characteristics and potential biological effects .

-

Clinical Implications

- Endocrine Disorders : Given its relationship with corticosteroid metabolism, this compound may serve as a biomarker for conditions related to adrenal function. Its levels can reflect alterations in steroidogenesis, aiding in the diagnosis of disorders such as Cushing's syndrome or adrenal insufficiency.

- Doping Control : The World Anti-Doping Agency recognizes the significance of metabolites like this compound in doping control. Research funded by WADA focuses on developing analytical methods for detecting such substances in athletes, ensuring fair competition .

-

Toxicological Assessments

- Drug Interaction Studies : The inhibition of CYP3A4 by various drugs can lead to altered levels of this compound. Understanding these interactions is crucial for predicting adverse drug reactions and optimizing therapeutic regimens.

Data Tables

Case Studies

-

CYP3A4 Inhibition Case Study

- A study evaluated the impact of various CYP inhibitors on the metabolism of cortisol and cortisone, revealing that this compound levels were significantly affected by drugs like itraconazole. This highlights its utility in assessing drug-drug interactions and understanding metabolic pathways involved in steroid metabolism .

- Endocrine Disorder Diagnosis

Análisis De Reacciones Químicas

Derivatization for Analytical Characterization

Methoxime-trimethylsilyl (MO-TMS) and trimethylsilyl (TMS) derivatives are critical for gas chromatography-mass spectrometry (GC-MS) analysis :

| Derivative Type | Key Feature | Diagnostic Ions (m/z) |

|---|---|---|

| MO-TMS | Syn-/anti-methoxime isomers | 431 (M⁺-15), 389 (M⁺-57) |

| TMS | Saturated ring A derivatives | No 6-TMS-specific ions |

-

Methylene Unit (MU) Differences :

-

6α-Hydroxy series: ∆MU = 0.24 (syn vs. anti isomers).

-

6β-Hydroxy series: ∆MU = 0.08 (syn vs. anti isomers).

-

This chromatographic behavior distinguishes 6α- and 6β-configurations .

Mass Spectral Signatures

MO-TMS derivatives of 3,6-dihydroxy-4-ene and 3-oxo-6-hydroxy-4-ene structures show unique fragmentation patterns :

-

Dominant ions at m/z 73 (TMS group) and m/z 143 (side-chain cleavage).

-

Loss of CH₃ (∆m/z 15) and TMS-OH (∆m/z 90) observed in 4-ene derivatives.

Saturated A-ring analogs lack diagnostic ions for the 6-TMS group, complicating their identification.

Metabolic Relevance

6β-Hydroxylation is a hallmark of cytochrome P450 3A4 (CYP3A4) activity. While 6β-Hydroxydoc itself is not a primary metabolite, its derivatives are used to study corticosteroid metabolism and CYP3A4 inhibition .

Key Research Findings

-

Steric Effects : The 6β-hydroxyl group hinders axial attack during reductions, favoring equatorial product formation .

-

Thermal Stability : MO-TMS derivatives exhibit superior stability over underivatized forms in GC analysis .

-

Biological Detection : GC-MS methods using these derivatives achieve picogram-level sensitivity for metabolic studies .

This systematic approach enables precise structural elucidation and metabolic tracking of 6β-hydroxylated steroids.

Propiedades

Número CAS |

298-65-7 |

|---|---|

Fórmula molecular |

C21H30O4 |

Peso molecular |

346.5 g/mol |

Nombre IUPAC |

(6R,8S,9S,10R,13S,14S,17S)-6-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O4/c1-20-8-6-15-13(14(20)3-4-16(20)19(25)11-22)10-18(24)17-9-12(23)5-7-21(15,17)2/h9,13-16,18,22,24H,3-8,10-11H2,1-2H3/t13-,14-,15-,16+,18+,20-,21+/m0/s1 |

Clave InChI |

NCYJPPVFCXZXCE-QCVZGKPXSA-N |

SMILES |

CC12CCC3C(C1CCC2C(=O)CO)CC(C4=CC(=O)CCC34C)O |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)C[C@H](C4=CC(=O)CC[C@]34C)O |

SMILES canónico |

CC12CCC3C(C1CCC2C(=O)CO)CC(C4=CC(=O)CCC34C)O |

Sinónimos |

6-alpha-hydroxy-11-deoxycorticosterone 6-alpha-hydroxyDOC 6-beta-hydroxy-11-deoxycorticosterone 6-beta-hydroxyDOC 6-hydroxy-11-deoxycorticosterone 6-hydroxy-11-deoxycorticosterone, (6-alpha)-isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.